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molecular formula C10H10O2 B023923 6-Methoxy-1-indanone CAS No. 13623-25-1

6-Methoxy-1-indanone

Cat. No. B023923
M. Wt: 162.18 g/mol
InChI Key: UJGDLLGKMWVCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312335B2

Procedure details

An oven-dried flask was charged with β-keto methyl ester (1.0 mmol), Bu2SnO (26 mg, 0.1 mmol, 0.1 eq.), tBuOH (5 mL) and toluene (15 mL). The flask was connected a Dean-Star trap which continuingly removed methanol while refluxing. tBuOH (2 mL) was added when the mixture of alcohols and toluene was released through Dean-Star trap. The mixture was refluxed for 4 hours. The resultant yellow solution was concentrated on a water evaporator. The residue was directly loaded on silica gel column for purification (hexanes/EtOAc 20/1) to give β-keto tButylester (80-84% yield) as a white solid (6-methoxyindanone) and a purple solid (5-chloroindanone), respectively. For 5-chloroindanone ester (84%) 22D: 1H NMR (CDCl3, 400 MHz) (85% keto ester form): δ ppm 7.68 (d, J=8.0 Hz, 1H), 7.49 (s, 1H), 7.36 (d, J=8.0 Hz, 1H), 3.63 (dd, J=8.0, 4.0 Hz, 1H), 3.48 (dd, J=17.2, 4.0 Hz, 1H), 3.31 (dd, J=17.2, 4.0 Hz, 1H), 1.49 (s, 9H). (15% enol form): δ ppm 10.25 (br s, 1H), 7.53 (d, J=7.6 Hz, 1H), 7.42 (s, 1H), 7.35 (d, J=7.6 Hz, 1H), 3.46 (s, 2H), 1.57 (s, 9H). 3C NMR (CDCl3, 100 MHz) (keto and enol forms): δ ppm 198.46, 167.85, 155.07, 141.77, 133.88, 128.50, 127.18, 126.70, 125.59, 125.01, 121.38, 82.28, 54.39, 32.71, 29.99, 28.42, 27.96. FT-IR (ν, cm−1): 2980 (m), 2933 w), 1716 (s, with a shoulder at 1745), 1649 (m), 1601 (m), 1369 (m), 1260 (m), 1154 (s). For 6-methoxyindanone ester (80%) 22C: 1H NMR (CDCl3, 400 MHz) (90% keto ester form): δ ppm 7.38 (d, J=8.0 Hz, 1H), 7.20 (m, 2H), 3.83 (s, 3H), 3.64 (dd, J=8.0, 3.6 Hz, 1H), 3.40 (dd, J=16.8, 3.6 Hz, 1H), 3.26 (dd, J=16.8, 8.0 Hz, 1H), 1.49 (s, 9H). (10% enol form): δ ppm 10.52 (br s, 1H), 7.32 (d, J=8.4 Hz, 1H), 7.13 (d, J=2.0 Hz, 1H), 6.96 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.40 (s, 2H), 1.57 (s, 9H). 13C NMR (CDCl3, 100 MHz) (keto and enol forms): δ ppm 199.94, 168.32, 159.53, 146.53, 136.56, 127.11, 124.64, 105.48, 81.92, 55.53, 55.04, 29.62, 28.41, 27.94. FT-IR (ν, cm−1): 2980 (m), 1709 (s, with a shoulder at 1740), 1645 (m), 1494 (m), 1277 (m), 1149 (s), 1028 (m).
[Compound]
Name
β-keto methyl ester
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
C[C:2]([OH:5])([CH3:4])[CH3:3].[CH3:6][OH:7].[C:8]1([CH3:14])C=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:6][O:7][C:11]1[CH:12]=[C:4]2[C:8]([CH2:14][CH2:3][C:2]2=[O:5])=[CH:9][CH:10]=1

Inputs

Step One
Name
β-keto methyl ester
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C)(C)O
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant yellow solution was concentrated on a water evaporator
CUSTOM
Type
CUSTOM
Details
The residue was directly loaded on silica gel column for purification (hexanes/EtOAc 20/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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